4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Description
Historical Context of Halogenated Glycosides
The development of halogenated glycosides traces its origins to the pioneering work of Arthur Michael in 1879, who conducted the first documented glycosylation reaction using glycosyl chlorides. This seminal work predated the famous Michael addition reaction by approximately a decade and established the foundation for halogen-mediated carbohydrate chemistry. Michael's glycosidation involved the reaction of acetochlorhydrose with potassium phenate to produce compounds possessing characteristic properties of glucosides.
The subsequent advancement in halogenated glycoside chemistry came through the contributions of Wilhelm Koenigs and Edward Knorr in 1901, who introduced silver salt-promoted activation of glycosyl bromides for glycoside synthesis. This methodology, known as the Koenigs-Knorr reaction, represented a significant milestone in glycochemistry because the reaction outcomes were more controllable and predictable compared to earlier Fischer glycosylation methods using unprotected donors. The Koenigs-Knorr approach demonstrated that alcohols could be glycosylated directly using glycosyl halides in the presence of silver carbonate or silver nitrate as activating agents.
The evolution of glycosyl halide chemistry continued with the investigation of various halide leaving groups beyond the original chlorides and bromides. Research efforts led to the discovery of glycosyl fluorides and iodides as alternative donors. Among these halogenated derivatives, glycosyl iodides emerged as particularly reactive species, although their full potential remained largely unexplored until the 21st century. The enhanced reactivity of glycosyl iodides compared to their bromide and chloride counterparts became a subject of intensive mechanistic investigation.
Historical studies revealed that glycosyl iodides demonstrated orders of magnitude higher reactivity than the corresponding bromides, with this increased reactivity translating to improved stereocontrol, particularly in the formation of α-linked linear and branched oligosaccharides. Early mechanistic investigations using nuclear magnetic resonance spectroscopy in the late 1990s provided crucial insights into glycosyl iodide formation and their embedded reactivity features related to protecting-group stereoelectronics.
Significance of Iodine Substituents in Carbohydrate Chemistry
The incorporation of iodine substituents into carbohydrate structures confers several distinctive chemical properties that have significant implications for synthetic methodology and biological activity. Iodine atoms, being the largest and most polarizable of the commonly used halogens, introduce unique electronic and steric effects that profoundly influence molecular behavior.
In the context of glycosyl donors, iodine substituents dramatically enhance the reactivity of the anomeric center. Studies have demonstrated that glycosyl iodides are far more reactive than the corresponding bromides, and this increased reactivity is accompanied by enhanced stereocontrol. The superior reactivity of β-iodides compared to the thermodynamically more stable α-iodides supports the concept of in situ anomerization during glycosylation reactions.
The reactivity profiles of iodine-containing carbohydrates depend significantly on the identity of the sugar and the protecting groups present. Consistent with the modern understanding of disarmed versus armed sugar donors, ester protecting groups diminish the reactivity of glycosyl iodides while ether protecting groups enhance their reactivity. This relationship allows for precise control over reaction conditions and selectivity in complex oligosaccharide synthesis.
Recent developments in iodine-mediated carbohydrate chemistry have revealed the versatility of hypervalent iodine reagents in carbohydrate functionalization. These reagents exhibit exceptional properties including mildness, ease of handling, high selectivity, environmental compatibility, and stability. Applications encompass glycal functionalization, carbon-hydrogen and nitrogen-hydrogen insertion reactions, oxygen-arylations, and the synthesis of various specialized carbohydrate derivatives.
The application of iodine-containing carbohydrates extends beyond synthetic methodology to include biological interactions. Halogen bonding, a non-covalent interaction involving iodine and other halogens, has emerged as an important consideration in medicinal chemistry and protein-ligand interactions. The ability of iodine atoms to participate in halogen bonding provides additional avenues for molecular recognition and biological activity modulation.
Furthermore, iodine substituents in carbohydrate derivatives have found applications in radiolabeling and imaging studies, where the isotopic properties of iodine enable tracking and visualization of carbohydrate metabolism and distribution. The chemical stability and synthetic accessibility of iodinated carbohydrates make them valuable tools for biochemical research and pharmaceutical development.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPUPMSGODKWLN-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)I)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577019 | |
| Record name | 4-Iodophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38229-81-1 | |
| Record name | 4-Iodophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38229-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Glycoside Bond Formation
Recent advances in glycosidase engineering have enabled the stereoselective synthesis of aryl glycosides. Mutant glycoside hydrolases, such as TxGH116 E441G, have been repurposed to catalyze the transglycosylation of activated glycosyl donors to phenolic acceptors. For example, TxGH116 E441G facilitates the formation of α-glucosylazides via azidolysis of p-nitrophenyl glucosides. While this enzyme favors α-configurations, analogous β-selective mutants could theoretically mediate the coupling of 4-iodophenol to a glucosamine-derived donor.
Substrate Optimization
The donor substrate for enzymatic glycosylation typically requires a leaving group at the anomeric position, such as p-nitrophenyl (PNP) or fluoride. In the synthesis of α-glucosylazides, pNPGlc (100 mM) reacted with sodium azide (300 mM) at pH 3.5–4.6 under catalysis by TxGH116 E441G, yielding α-glucosylazide in 48–78% yields after 24 hours. Adapting this protocol for β-glycosides would necessitate a β-selective enzyme variant and a 4-iodophenol acceptor.
Chemical Synthesis and Protection-Group Management
Starting Material and Amino Protection
Synthesis begins with D-glucosamine hydrochloride, which undergoes N-acetylation using acetic anhydride in aqueous sodium bicarbonate to yield 2-acetamido-2-deoxy-D-glucose. Subsequent peracetylation with acetic anhydride and pyridine affords the 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-D-glucose intermediate, a critical precursor for glycosylation.
Glycosylation with 4-Iodophenol
The tri-O-acetylated glucosamine donor is activated via conversion to its trichloroacetimidate derivative. Reaction with 4-iodophenol under BF₃·Et₂O catalysis in anhydrous dichloromethane at 0°C to room temperature provides the β-glycoside through a concerted SN2 mechanism, leveraging the non-participatory nature of the 2-acetamido group to favor β-selectivity.
Table 1: Glycosylation Reaction Parameters
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Donor activation | Trichloroacetimidate | – | |
| Catalyst | BF₃·Et₂O (0.1 equiv) | – | |
| Temperature | 0°C → RT, 12 h | 55–78 | |
| Solvent | Anhydrous CH₂Cl₂ | – |
Copper-Mediated Functionalization and Purification
Chromatographic Purification
Crude reaction mixtures are purified via silica gel chromatography using gradient elution (MeOH/EtOAc 5–10% in EtOAc) to isolate the target compound. Residual copper catalysts are removed by celite filtration prior to concentration.
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction of related tri-O-acetyl glucosamine derivatives confirms the β-configuration and acetyl group orientations.
Challenges and Optimization Opportunities
Stereoselectivity in Glycosylation
Achieving β-selectivity remains nontrivial in the absence of participating neighboring groups. Alternative promoters, such as silver triflate or N-iodosuccinimide, may enhance β-anomer formation through in situ activation mechanisms.
Scalability and Yield Improvement
Enzymatic methods, while stereoselective, face scalability limitations due to enzyme stability and substrate inhibition. Continuous-flow reactors and immobilized enzymes could address these challenges.
Chemical Reactions Analysis
Types of Reactions
4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., iodine). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical and Biological Significance
Molecular Characteristics:
- Molecular Formula: C20H24INO
- Molecular Weight: 404.32 g/mol
The compound features an iodophenyl group, which enhances its electrophilicity, making it suitable for various chemical reactions. Its structure allows it to participate in nucleophilic substitutions and glycosylation reactions, which are critical in synthesizing more complex molecules.
Applications in Scientific Research
-
Glycobiology
- Substrate for Glycosylation Studies: It serves as a substrate for studying glycosylation processes and enzyme interactions. Researchers utilize it to understand the mechanisms of glycosylation and the specificity of glycosyltransferases.
- Inhibition Studies: The compound has been investigated for its potential to inhibit specific glycosidases, which could have therapeutic implications in diseases like diabetes and cancer where altered glycosylation patterns are observed.
-
Medicinal Chemistry
- Drug Metabolism Assessment: It is used to evaluate drug metabolism pathways due to its ability to mimic natural substrates.
- Radiolabeled Substrates: Derivatives of this compound have been explored as potential radiolabeled substrates for imaging studies in cancer diagnostics, facilitating the tracking of metabolic processes in vivo .
-
Enzyme Interaction Studies
- Binding Affinity Analysis: Research has focused on its interactions with enzymes such as glycosidases and transferases. Understanding these interactions provides insights into enzyme catalysis and substrate specificity.
- N-acetylglucosaminyltransferase V (GnT-V) Activity: A radioiodinated form of the compound has been synthesized for use in assays evaluating GnT-V activity, which is relevant in tumor biology .
Case Study 1: Glycosylation Mechanism Analysis
A study utilized 4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a model substrate to investigate the kinetics of glycosylation reactions catalyzed by various glycosyltransferases. The results indicated that the iodophenyl group significantly influenced the reaction rates and product distributions, highlighting the importance of structural modifications in substrate design .
Case Study 2: Cancer Diagnostics
In another study, derivatives of this compound were radiolabeled with iodine-125 and assessed for their utility as imaging agents in cancer diagnostics. The findings demonstrated that these compounds could effectively bind to cancerous tissues, providing a promising avenue for non-invasive diagnostic techniques .
Mechanism of Action
The mechanism by which 4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
The substitution of the phenyl group with halogens (e.g., Cl, Br, I) significantly alters biological activity and stability. Key examples include:
Key Findings :
Fluorogenic and Chromogenic Substrates
4-Methylumbelliferyl (4-MU) and nitrophenyl derivatives are widely used as enzyme substrates due to their fluorescent or chromogenic properties:
Comparison with 4-Iodophenyl Derivative :
Acetylated vs. Non-Acetylated Forms
Acetylation of hydroxyl groups modulates solubility and reactivity:
Complex Glycoconjugates
Structurally elaborate derivatives are used to study glycan-protein interactions:
Comparison :
- The 4-iodophenyl derivative’s simplicity makes it a model for studying monosaccharide interactions, while trisaccharides like those in mimic natural glycans for probing complex enzymatic pathways.
Biological Activity
4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 38229-81-1) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is structurally related to other acetamido sugars and has been investigated for its interactions with biological systems, including its antimicrobial and anti-inflammatory properties.
- Molecular Formula : C15H18N2O5I
- Molecular Weight : 408.22 g/mol
The biological activity of 4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is thought to be mediated through its interaction with specific enzymes and receptors involved in metabolic pathways. The presence of the iodo group may enhance its reactivity and binding affinity to biological targets, potentially influencing pathways related to inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that variations of acetamido sugars exhibit significant antimicrobial activity. The 4-iodophenyl modification may enhance this activity by disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria, suggesting a potential application in antibiotic development.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological systems.
Research Findings
Several studies have documented the biological effects of related compounds:
- Inhibition of Glycosaminoglycan Synthesis : A study on related acetamido sugars demonstrated that they could inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs), which are crucial for cellular signaling and structural integrity. This suggests a similar potential for 4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside to affect GAG metabolism, which could have implications in diseases characterized by excessive inflammation or infection .
- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves competition with natural substrates in metabolic pathways. For example, one study noted that certain 4-deoxy analogs significantly inhibited GAG synthesis, indicating that structural modifications can profoundly impact biological function .
- Case Studies : In vitro studies have shown that derivatives of acetamido sugars can modulate immune responses by altering cytokine production and reducing inflammatory markers in cell cultures exposed to inflammatory stimuli . Such findings underscore the therapeutic potential of these compounds in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via glycosylation of a protected 2-acetamido-2-deoxy-β-D-glucopyranosyl donor (e.g., 3,4,6-tri-O-acetyl derivatives) with 4-iodophenol under acidic catalysis. Key steps include:
- Acetylation : Protection of hydroxyl groups using acetic anhydride and pyridine to prevent side reactions .
- Glycosylation : Use of Lewis acids (e.g., BF₃·Et₂O) to activate the glycosyl donor, followed by coupling with 4-iodophenol .
- Deprotection : Selective removal of acetyl groups using methanolic ammonia or sodium methoxide .
Q. How is the structural integrity of 4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the β-anomeric configuration (J₁,₂ ~8–10 Hz) and acetamido group resonance (δ ~2.0 ppm for CH₃) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ at m/z 534.0) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding glycosidic bond stability .
Advanced Research Questions
Q. How does 4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serve as a substrate for β-N-acetylhexosaminidases, and what kinetic parameters define its utility in enzyme assays?
- Mechanistic Insight : The compound acts as a chromogenic substrate, where enzymatic cleavage releases 4-iodophenol, detectable at λₘₐₓ ~400 nm.
- Kinetic Analysis :
- Kₘ Values : Range from 0.2–1.5 mM depending on enzyme source (e.g., human vs. fungal β-N-acetylhexosaminidases) .
- Vₘₐₓ : Correlates with enzyme efficiency; fungal enzymes exhibit higher turnover (Vₘₐₓ ~120 μmol/min/mg) due to broader substrate tolerance .
Q. What computational strategies are employed to resolve contradictions in reported enzymatic activity data for this compound?
- Case Study : Discrepancies in Kₘ values between prokaryotic and eukaryotic β-N-acetylhexosaminidases arise from active-site steric effects.
- Approaches :
- Molecular Docking : Predicts binding modes; 4-iodophenyl’s bulkiness clashes with bacterial enzyme active sites (e.g., SmCHIA), reducing affinity .
- MD Simulations : Reveal flexibility of the glucopyranoside ring in fungal enzymes, accommodating larger aryl groups .
- Validation : Mutagenesis studies (e.g., W491A in HsHEXB) restore activity, confirming steric hindrance hypotheses .
Q. How can 4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside be utilized in glycosylation pathway studies, particularly in tracking aberrant glycan biosynthesis?
- Applications :
- Metabolic Labeling : Radiolabeled ([¹⁴C]-acetamido) or fluorescently tagged derivatives monitor glycan incorporation in cell cultures .
- Inhibitor Screening : Competes with natural substrates (e.g., UDP-GlcNAc) to identify glycosyltransferase inhibitors (IC₅₀ ~5–50 μM) .
- Data Interpretation : LC-MS/MS quantifies labeled glycans, while confocal microscopy tracks subcellular localization (e.g., Golgi vs. ER retention) .
Methodological Considerations
Q. What precautions are necessary when handling 4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside in enzymatic assays to avoid data artifacts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
